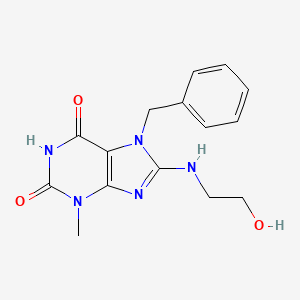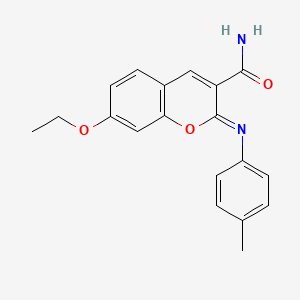
(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction between an appropriate phenol and an amine . For instance, a Schiff base compound 2-methoxy-4-((p-tolylimino)methyl)phenol was synthesized from vanillin and p-toluidine using a solvent-free mechanochemical method . Another example is the synthesis of 2-(p-Tolylimino-methyl)-phenol-copper(II) under microwave conditions .Molecular Structure Analysis
The electronic structure of a similar compound, (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, has been characterized by the B3LYP/6-31G(d) level using density functional theory . The experimental infrared and electronic absorption spectra have been obtained and compared with the theoretically obtained ones .Chemical Reactions Analysis
Schiff base complexes are continuously studied concerning catalyst, biomedical, and material applications for their structural fundamental and theoretical understanding . Pd(II) Schiff-base complexes have remarkable properties, such as high selectivity and activity by manipulating the ligand environment .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the electronic structure, molecular electrostatic potential map, natural bond orbital, and frontier molecular orbitals of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol have been analyzed .Mecanismo De Acción
The mechanism of action of (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, leading to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit strong binding affinity to certain proteins and enzymes, which may contribute to its potential as a molecular probe.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of certain enzymes and proteins, and the selective binding to certain proteins and enzymes. However, the specific effects of this compound may vary depending on the context and concentration of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide in lab experiments is its potential as a fluorescent probe, which can be useful for imaging and detection purposes. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in both cancer and non-cancer cells.
Direcciones Futuras
There are several future directions for research on (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide, including:
1. Further studies on the mechanism of action of this compound, in order to better understand its potential as an anticancer agent and molecular probe.
2. Development of new synthesis methods for this compound, in order to improve its yield and purity.
3. Exploration of new applications for this compound in fields such as materials science and biochemistry.
4. Investigation of the potential side effects of this compound, in order to assess its safety for use in lab experiments and potential clinical applications.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Further studies on its synthesis, mechanism of action, and potential applications are needed in order to fully understand its potential and limitations.
Métodos De Síntesis
(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the reaction of p-toluidine with ethyl acetoacetate, followed by cyclization and condensation with salicylaldehyde. The resulting product is then subjected to further reactions to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. In materials science, this compound has been studied for its potential as a fluorescent probe, as it exhibits strong fluorescence properties. In biochemistry, this compound has been studied for its potential as a molecular probe, as it can selectively bind to certain proteins and enzymes.
Safety and Hazards
Propiedades
IUPAC Name |
7-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-15-9-6-13-10-16(18(20)22)19(24-17(13)11-15)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPDYJJBAEYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-[5-(methanesulfonamido)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2621757.png)

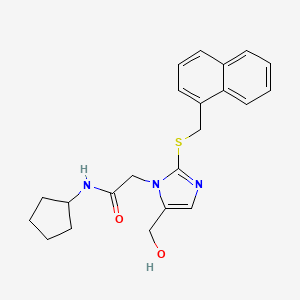
![N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2621763.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)

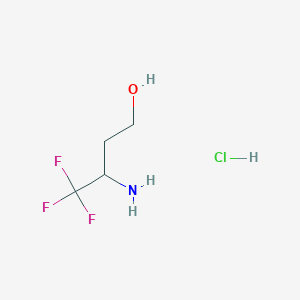
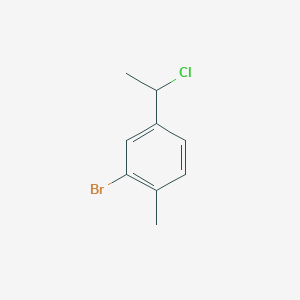


![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2621774.png)

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2621778.png)
